molecular formula C30H20O11 B10819961 Fukugetin

Fukugetin

Cat. No.: B10819961
M. Wt: 556.5 g/mol
InChI Key: GFWPWSNIXRDQJC-UHFFFAOYSA-N
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Description

Fukugetin is a natural biflavonoid compound isolated from the plant Garcinia brasiliensis. It has garnered significant interest due to its potential therapeutic properties, particularly as an inhibitor of cysteine proteases such as papain and cruzain . This compound exhibits a range of biological activities, making it a promising candidate for various scientific and medical applications.

Preparation Methods

Fukugetin can be isolated from the plant Garcinia brasiliensis using various extraction techniques. The structure elucidation of this compound has been achieved through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy . detailed synthetic routes and industrial production methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Fukugetin undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Fukugetin is structurally similar to other biflavonoids such as morelloflavone and 13-naringenin-II 8-eriodictyol. These compounds also exhibit biological activities, including anti-inflammatory and antioxidant properties . this compound’s unique combination of naringenin and luteolin monomers contributes to its distinct antioxidant capacity and inhibitory activity against cysteine proteases .

Conclusion

This compound is a promising natural compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique structure and biological activities make it an interesting subject for further research and development.

Properties

IUPAC Name

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWPWSNIXRDQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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